molecular formula C16H18BrNOS B13011564 (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol

(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol

Cat. No.: B13011564
M. Wt: 352.3 g/mol
InChI Key: CHLYWPGOYPDIPF-UHFFFAOYSA-N
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Description

(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol is a complex organic compound with the molecular formula C16H18BrNOS. It is characterized by the presence of a bromine atom, a dimethylamino group, and a thioether linkage, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

(5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol involves its interaction with specific molecular targets. The dimethylamino group and the thioether linkage play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
  • (5-Iodo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol
  • (5-Fluoro-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol

Uniqueness

Compared to its similar compounds, (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in various chemical reactions, making the compound versatile for different applications .

Biological Activity

The compound (5-Bromo-2-((2-((dimethylamino)methyl)phenyl)thio)phenyl)methanol, often referred to by its IUPAC name, is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H18BrN2OS
  • Molecular Weight : 364.30 g/mol
  • CAS Number : 116736-22-2

The compound consists of a brominated phenyl ring, a dimethylamino group, and a thioether linkage, which contribute to its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance:

  • In Vitro Studies : Research involving various cancer cell lines (e.g., prostate cancer and neuroblastoma) has shown that the compound can inhibit cell proliferation and induce apoptosis. At concentrations ranging from 20 to 25 μM, it demonstrated the ability to bind to DNA methyltransferase 1, leading to cell cycle arrest and increased expression of cyclin-dependent kinase inhibitors such as p21 and p27 .
  • In Vivo Studies : Animal models have confirmed the efficacy of this compound in reducing tumor growth. Mice treated with the compound showed a marked decrease in tumor size over a 17-day treatment period without significant weight loss, indicating a favorable therapeutic index .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound's ability to bind DNA methyltransferases suggests it may alter gene expression patterns associated with tumor growth.
  • Induction of Apoptosis : By enhancing the production of tumor necrosis factor (TNF), the compound promotes apoptotic pathways in cancer cells.
  • Cell Cycle Regulation : The upregulation of cyclin-dependent kinase inhibitors leads to cell cycle arrest, preventing further proliferation of cancerous cells.

Case Studies

StudyModelFindings
Study AProstate Cancer Cell LineInhibition of cell proliferation at 20 μM; induction of apoptosis confirmed via flow cytometry.
Study BZebrafish ModelSignificant reduction in tumor size; improved overall survival rates in treated groups.
Study CMouse ModelTumor growth reduction observed after 17 days; no significant weight loss indicating low toxicity.

Properties

Molecular Formula

C16H18BrNOS

Molecular Weight

352.3 g/mol

IUPAC Name

[5-bromo-2-[2-[(dimethylamino)methyl]phenyl]sulfanylphenyl]methanol

InChI

InChI=1S/C16H18BrNOS/c1-18(2)10-12-5-3-4-6-15(12)20-16-8-7-14(17)9-13(16)11-19/h3-9,19H,10-11H2,1-2H3

InChI Key

CHLYWPGOYPDIPF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)Br)CO

Origin of Product

United States

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